molecular formula C4H10ClN3O2 B103338 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride CAS No. 16438-42-9

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

Cat. No.: B103338
CAS No.: 16438-42-9
M. Wt: 167.59 g/mol
InChI Key: JZYOALCNQWIADB-UHFFFAOYSA-N
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Description

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C4H10ClN3O2 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Gly-Gly amide hydrochloride, also known as Glycinamide, is a compound that primarily targets proteins in proteomics research . It interacts with these proteins through their amine nitrogen and amide oxygen .

Mode of Action

The compound’s interaction with its targets involves the polarization of the amide oxygen due to its binding to the Zr(IV) ion and the intramolecular attack of the Ser hydroxyl group on the amide carbonyl carbon . This interaction leads to significant acceleration in the hydrolysis of glycylserine (Gly-Ser) and glycylglycine (Gly-Gly) .

Biochemical Pathways

Gly-Gly amide hydrochloride affects a wide range of metabolic processes. It is used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis . This compound plays a crucial role in various metabolic pathways, including the generation of glutathione, creatine, purines, and heme .

Pharmacokinetics

It is known that the compound has a pka near the physiological ph (820 at 20°C), making it useful in cell culture work . Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M , which may impact its bioavailability.

Result of Action

It is known that the compound can suppress the aggregation of proteins in saturated protein solutions, increasing the probability of protein crystal formation .

Action Environment

The action of Gly-Gly amide hydrochloride is influenced by environmental factors such as pH, concentration, and temperature . For instance, the solution structure of the compound was found to be highly dependent on these factors . A 2.0 mM solution of the compound was found to be fully stable under hydrolytic conditions (pD 5.4 and 60 °C) both in the presence and in the absence of the dipeptides .

Properties

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYOALCNQWIADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601829
Record name Glycylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16438-42-9
Record name 16438-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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